molecular formula C13H23N3O B1474098 (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol CAS No. 2072233-10-2

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol

Cat. No. B1474098
CAS RN: 2072233-10-2
M. Wt: 237.34 g/mol
InChI Key: KOZISWBMLBPQKA-UHFFFAOYSA-N
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Description

“(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol” is a chemical compound with the molecular formula C11H22Cl2N4 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. This ring is substituted with three methyl groups and one piperidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current data .

Scientific Research Applications

Synthesis and Structural Analysis

(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is involved in the synthesis and structural analysis of various compounds. For example, it is used in the synthesis of η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes, where its derivatives act as ligands. These complexes are characterized by spectroscopy and crystallography to investigate their structural properties (Sairem et al., 2012). Another study focused on the synthesis and crystal structure of a related compound, highlighting its potential in forming stable structures with interesting geometry around the sulfur atom, showing inter and intramolecular hydrogen bonds (Girish et al., 2008).

Antimicrobial Applications

Compounds derived from or structurally related to (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol have shown antimicrobial activity. A study synthesized a series of derivatives and screened them for antimicrobial properties, finding that some exhibited activities comparable to standard drugs (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.

Catalysis and Reaction Mechanisms

Research has also explored the use of derivatives in catalysis and understanding reaction mechanisms. For instance, the catecholase activity of in situ copper complexes with ligands based on pyrazole and pyridine, which may include compounds similar to (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol, was studied to understand their reaction rates and activities under various conditions (Mouadili et al., 2013). Such studies contribute to the development of catalytic agents and enhance our understanding of complex chemical processes.

Molecular Interaction Studies

The molecular interactions of compounds structurally related to (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol with biological receptors have been analyzed. For example, the antagonist activity of a compound against the CB1 cannabinoid receptor was studied, revealing insights into its binding interactions and the development of pharmacophore models (Shim et al., 2002). Such research is crucial for drug design and understanding the pharmacodynamics of potential therapeutic agents.

properties

IUPAC Name

[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-5-12(7-16)9-17/h12,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZISWBMLBPQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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